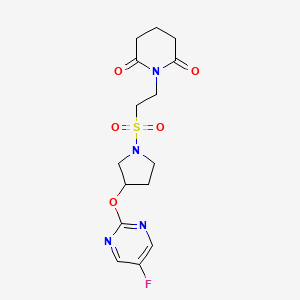
1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a complex organic compound characterized by its unique structural features The compound exhibits a combination of functional groups, including a fluoropyrimidine moiety, a piperidine ring, and a sulfonyl group, making it of significant interest in various scientific fields
Mechanism of Action
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Fluoropyrimidinones as a class have been investigated for their potential as antitumor agents. Their mechanism of action might involve targeting specific enzymes or DNA replication processes in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can be achieved through multi-step organic reactions involving precise control of reaction conditions:
Step 1: : The initial step involves the formation of the 5-fluoropyrimidine moiety via nucleophilic substitution of fluorine.
Step 2: : The 5-fluoropyrimidine derivative is then reacted with pyrrolidin-3-ol to obtain the pyrrolidine-linked intermediate.
Step 3: : Introduction of the sulfonyl group occurs via sulfonylation, typically using sulfonyl chlorides in the presence of a base.
Step 4: : The final step involves the conjugation with piperidine-2,6-dione through an alkylation reaction, ensuring the formation of the desired compound.
Industrial Production Methods
Industrial-scale production leverages optimized conditions for each step to ensure high yield and purity. Continuous-flow reactors and automated synthesis systems can be employed for efficiency. Key parameters include precise temperature control, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, particularly at the piperidine ring, leading to derivatives with modified biological activity.
Reduction: : Reductive conditions can be used to modify the sulfonyl group or reduce double bonds in the pyrimidine ring.
Substitution: : The fluoropyrimidine moiety allows for various substitution reactions, which can be utilized to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic or electrophilic reagents depending on the desired substitution, such as alkyl halides or amines.
Major Products Formed
Oxidation: : Products with hydroxyl or ketone groups introduced.
Reduction: : Hydrogenated derivatives with potential changes in pharmacological properties.
Substitution: : Varied derivatives with modifications at the fluoropyrimidine moiety, leading to diverse biological activities.
Scientific Research Applications
Chemistry
Biology
Biologically, the compound's unique structure allows it to interact with specific biomolecules, making it a candidate for enzyme inhibitors or receptor modulators.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent due to its ability to interact with molecular targets involved in diseases such as cancer and neurological disorders.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and as a precursor for advanced materials.
Comparison with Similar Compounds
Unique Features
Compared to other compounds with similar structural motifs, 1-(2-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione stands out due to its combination of a fluoropyrimidine moiety with a sulfonyl and piperidine-2,6-dione group, providing unique reactivity and biological activity.
List of Similar Compounds
5-Fluorouracil: : A well-known fluoropyrimidine used in cancer treatment.
Sulfonylureas: : A class of compounds with sulfonyl groups used as antidiabetic agents.
Piperidine-2,6-dione derivatives: : Compounds with structural similarities in the piperidine ring, used in various therapeutic applications.
This detailed exploration highlights the compound's synthesis, reactions, applications, and uniqueness in the realm of chemical research and industry
Properties
IUPAC Name |
1-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O5S/c16-11-8-17-15(18-9-11)25-12-4-5-19(10-12)26(23,24)7-6-20-13(21)2-1-3-14(20)22/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAUHTQTNMLUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2911688.png)
![Methyl({[2-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B2911691.png)


![2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2911695.png)
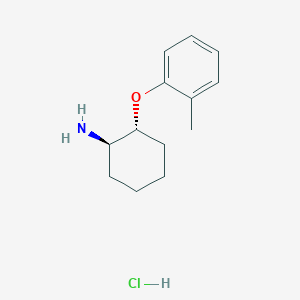
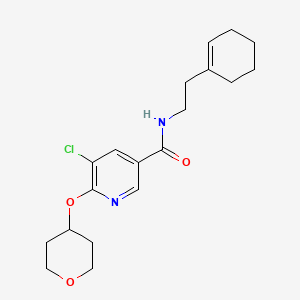
![2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2911700.png)
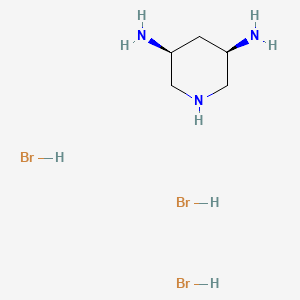
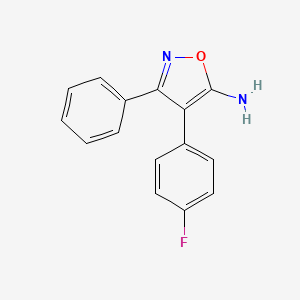
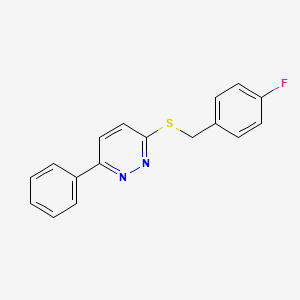
![5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2911704.png)

![1-(1-benzofuran-2-carbonyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2911708.png)
